6-アジドヘキサン-1-オール

概要

説明

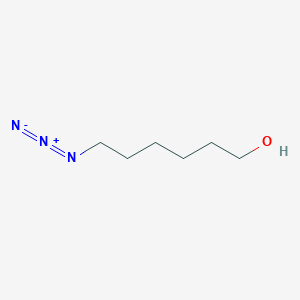

6-Azidohexan-1-ol is an organic compound with the molecular formula C₆H₁₃N₃O It is characterized by the presence of an azido group (-N₃) attached to the sixth carbon of a hexanol chain

科学的研究の応用

6-Azidohexan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes through bioorthogonal chemistry.

Medicine: It is used in the development of drug delivery systems and the synthesis of bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions: 6-Azidohexan-1-ol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 6-bromohexan-1-ol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete substitution .

Industrial Production Methods: While specific industrial production methods for 6-Azidohexan-1-ol are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification steps to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: The azido group in 6-Azidohexan-1-ol can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry to form triazoles.

Lithium Aluminum Hydride: Used for the reduction of the azido group to an amine.

Pyridinium Chlorochromate: Used for the oxidation of the hydroxyl group to a carbonyl group.

Major Products Formed:

Triazoles: Formed through click chemistry.

Amines: Formed through the reduction of the azido group.

Carbonyl Compounds: Formed through the oxidation of the hydroxyl group.

作用機序

The mechanism of action of 6-Azidohexan-1-ol primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper catalysts. This reactivity is exploited in click chemistry, where the formation of triazoles is used to link molecules together in a highly specific and efficient manner .

類似化合物との比較

6-Bromohexan-1-ol: Similar structure but with a bromo group instead of an azido group.

6-Aminohexan-1-ol: Similar structure but with an amino group instead of an azido group.

6-Mercaptohexan-1-ol: Similar structure but with a mercapto group instead of an azido group.

Uniqueness: 6-Azidohexan-1-ol is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. The azido group allows for participation in click chemistry, making it a valuable tool in synthetic organic chemistry and bioconjugation applications.

生物活性

6-Azidohexan-1-ol, with the chemical formula CHNO, is a compound that contains an azide functional group. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activities associated with 6-Azidohexan-1-ol, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 146292-90-2 |

| Molecular Weight | 143.19 g/mol |

| Purity | >98.0% (GC) |

| Physical State | Liquid (colorless to light yellow) |

| Specific Gravity | 1.01 |

| Storage Conditions | Frozen (-20°C), inert gas |

6-Azidohexan-1-ol is sensitive to light, moisture, and heat, which necessitates careful handling and storage under inert conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azide-containing compounds, including 6-Azidohexan-1-ol. The azide group can participate in various chemical reactions that may disrupt microbial cell walls or interfere with metabolic pathways.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 6-Azidohexan-1-ol against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Cytotoxic Effects

Research has shown that azide derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis in targeted cells.

Case Study: Cytotoxicity Assessment

In vitro assays demonstrated that 6-Azidohexan-1-ol induced cytotoxicity in several cancer cell lines, including breast and lung cancer cells. The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis .

The biological activity of 6-Azidohexan-1-ol can be attributed to its ability to form reactive intermediates upon reduction or through click chemistry reactions. These intermediates can interact with biomolecules such as proteins and nucleic acids, leading to altered cellular functions.

Mechanistic Insights

The compound can undergo Huisgen's 1,3-dipolar cycloaddition reactions when combined with terminal alkynes, resulting in the formation of triazole derivatives that possess enhanced biological activities . This reaction pathway is significant for developing new therapeutic agents.

Synthesis and Applications

Synthesis methods for 6-Azidohexan-1-ol typically involve the conversion of hexanol derivatives into azides using sodium azide or other azide sources under controlled conditions. The compound has been utilized in various applications, particularly in bioconjugation and drug development.

Comparative Studies

A comparative analysis of similar azide compounds reveals that 6-Azidohexan-1-ol exhibits superior biological activity compared to other derivatives due to its unique structural properties.

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| 6-Azidohexan-1-ol | High | 15 |

| Azidoethanol | Moderate | 25 |

| Azidobutanol | Low | >50 |

特性

IUPAC Name |

6-azidohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYHCPIPOSTZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453324 | |

| Record name | 6-azidohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146292-90-2 | |

| Record name | 6-azidohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-Azidohexan-1-ol utilized in the synthesis of potential anti-COVID-19 agents?

A1: 6-Azidohexan-1-ol serves as a key building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles through a copper nanoparticle-catalyzed Huisgen’s 1,3-dipolar cycloaddition reaction with various terminal alkynes []. This "click chemistry" approach is carried out in water, offering a green and efficient synthetic route. The resulting triazole derivatives are then investigated for their potential as anti-COVID-19 agents through molecular docking studies targeting the SARS-CoV-2 main protease (Mpro) [].

Q2: What insights did the molecular docking studies reveal about the potential of these synthesized triazoles as anti-COVID-19 agents?

A2: Molecular docking simulations showed promising interactions between the synthesized triazoles and the active site of the SARS-CoV-2 Mpro []. Notably, one triazole derivative (3d) exhibited a high docking score, suggesting strong binding affinity. This interaction was attributed to hydrogen bonds and various other interactions with key amino acid residues within the enzyme's active site [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。